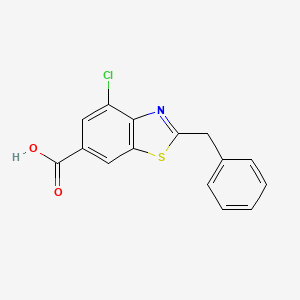
2-Benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzothiazole core with a benzyl group at the 2-position, a chlorine atom at the 4-position, and a carboxylic acid group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of o-aminothiophenol with an appropriate aldehyde or ketone. This reaction is often carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the benzothiazole core in the presence of a Lewis acid catalyst like aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole core, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted benzothiazole derivatives.
科学的研究の応用
2-Benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can target enzymes and proteins involved in microbial and cancer cell growth, such as DNA topoisomerases and protein kinases.
Pathways: It may inhibit key pathways involved in cell division and proliferation, leading to the suppression of microbial and cancer cell growth.
類似化合物との比較
Similar Compounds
2-Phenylbenzothiazole: Lacks the chlorine and carboxylic acid groups, making it less versatile in certain applications.
2-Benzylbenzothiazole: Similar structure but without the chlorine and carboxylic acid groups.
4-Chlorobenzothiazole: Lacks the benzyl and carboxylic acid groups, limiting its biological activity.
Uniqueness
2-Benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. The presence of the benzyl, chlorine, and carboxylic acid groups enhances its potential as a versatile compound in various scientific and industrial applications.
特性
分子式 |
C15H10ClNO2S |
|---|---|
分子量 |
303.8 g/mol |
IUPAC名 |
2-benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C15H10ClNO2S/c16-11-7-10(15(18)19)8-12-14(11)17-13(20-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,18,19) |
InChIキー |
IYNRDVQKUSMGIE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=NC3=C(S2)C=C(C=C3Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


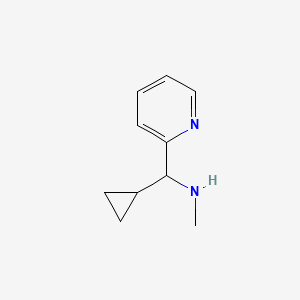
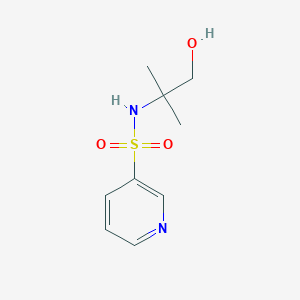

![Tert-butyl 4-chloro-6-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13878563.png)
![N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(pyrrolidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B13878572.png)

![Thieno[2,3-b]thiopyran-4-one](/img/structure/B13878582.png)

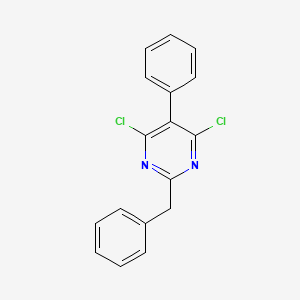
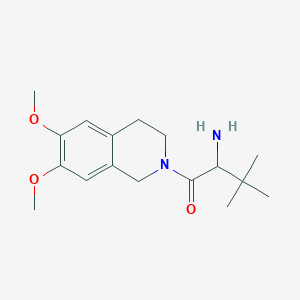
![N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13878594.png)
![2-phenylmethoxy-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13878596.png)
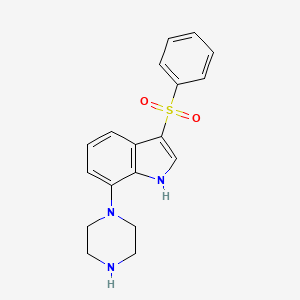
![8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13878608.png)
